(1S,2S)-cyclohexane-1,2-diol
Overview
Description
(1S,2S)-Cyclohexane-1,2-diol is a chiral diol with two hydroxyl groups attached to a cyclohexane ring. This compound is notable for its stereochemistry, where both hydroxyl groups are positioned on the same side of the cyclohexane ring, making it a cis-diol. The compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S,2S)-Cyclohexane-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of cyclohexene using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). This reaction typically occurs under mild conditions and yields the desired diol with high stereoselectivity.
Another method involves the microbial oxidation of cyclohexane using specific strains of bacteria or fungi that can introduce hydroxyl groups at the 1,2-positions of the cyclohexane ring. This biocatalytic approach is environmentally friendly and can be performed under ambient conditions.
Industrial Production Methods
In industrial settings, this compound is often produced via catalytic hydrogenation of 1,2-cyclohexanedione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-Cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form cyclohexane-1,2-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to cyclohexane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form cyclohexane-1,2-dichloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: Cyclohexane-1,2-dione.
Reduction: Cyclohexane.
Substitution: Cyclohexane-1,2-dichloride.
Scientific Research Applications
(1S,2S)-Cyclohexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is employed in the study of enzyme mechanisms, particularly those involving diol dehydratases and oxidases.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The diol is used in the production of polymers, resins, and plasticizers due to its ability to impart flexibility and durability to materials.
Mechanism of Action
The mechanism by which (1S,2S)-cyclohexane-1,2-diol exerts its effects depends on the specific application. In enzymatic reactions, the diol can act as a substrate for diol dehydratases, which catalyze the removal of water to form alkenes. The hydroxyl groups of the diol interact with the active site of the enzyme, facilitating the catalytic process.
In asymmetric catalysis, this compound can coordinate with metal centers to form chiral complexes that promote enantioselective reactions. The stereochemistry of the diol plays a crucial role in determining the selectivity and efficiency of these catalytic processes.
Comparison with Similar Compounds
(1S,2S)-Cyclohexane-1,2-diol can be compared with other similar compounds, such as:
(1R,2R)-Cyclohexane-1,2-diol: The enantiomer of this compound, which has the hydroxyl groups on the opposite side of the cyclohexane ring.
Cyclohexane-1,2-dione: The oxidized form of the diol, which lacks hydroxyl groups and has a diketone structure.
Cyclohexane-1,2-dichloride: A substituted derivative where the hydroxyl groups are replaced with chlorine atoms.
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions compared to its enantiomer and other derivatives.
Properties
IUPAC Name |
(1S,2S)-cyclohexane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURGBBHAOXLIO-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57794-08-8 | |
Record name | 1,2-Cyclohexanediol, (1S-trans)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057794088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,2S)-trans-1,2-Cyclohexanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-CYCLOHEXANEDIOL, (1S-TRANS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RX9RD438J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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